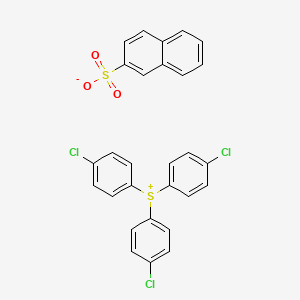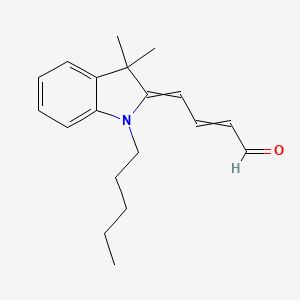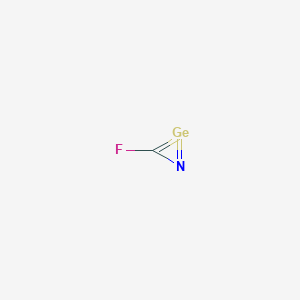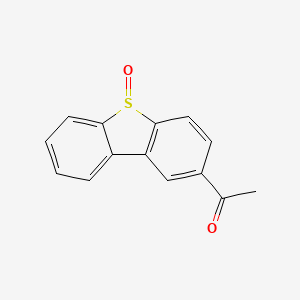
Tris(4-chlorophenyl)sulfanium naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfure de tris(4-chlorophényl)naphtalène-2-sulfonate est un composé chimique connu pour ses propriétés structurelles uniques et ses applications potentielles dans divers domaines scientifiques. Il se compose d'un ion sulfanium lié à trois groupes 4-chlorophényle et à un groupe naphtalène-2-sulfonate. Ce composé est intéressant en raison de sa réactivité potentielle et de ses applications en synthèse organique et dans les procédés industriels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sulfure de tris(4-chlorophényl)naphtalène-2-sulfonate implique généralement la réaction du chlorure de tris(4-chlorophényl)sulfanium avec le naphtalène-2-sulfonate de sodium dans des conditions contrôlées. La réaction est réalisée dans un solvant organique tel que le dichlorométhane ou le toluène, la température étant maintenue à environ 25-30°C. Le mélange réactionnel est agité pendant plusieurs heures pour assurer une conversion complète .
Méthodes de production industrielle
La production industrielle du sulfure de tris(4-chlorophényl)naphtalène-2-sulfonate suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour assurer un rendement et une pureté élevés. Le produit est ensuite purifié par recristallisation ou par techniques chromatographiques pour éliminer toute impureté .
Analyse Des Réactions Chimiques
Types de réactions
Le sulfure de tris(4-chlorophényl)naphtalène-2-sulfonate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'ion sulfanium est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide, peroxyde d'hydrogène en milieu basique.
Réduction : Borohydrure de sodium dans le méthanol, hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures dans des solvants polaires.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation des sulfures correspondants.
Substitution : Formation de composés sulfanium substitués.
Applications de la recherche scientifique
Le sulfure de tris(4-chlorophényl)naphtalène-2-sulfonate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de molécules complexes.
Biologie : Étudié pour son potentiel comme sonde biochimique en raison de sa réactivité.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du sulfure de tris(4-chlorophényl)naphtalène-2-sulfonate implique son interaction avec des cibles moléculaires par le biais de son ion sulfanium. Le composé peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou d'autres biomolécules, ce qui modifie leur structure et leur fonction. Cette interaction peut affecter diverses voies biochimiques, ce qui en fait un outil précieux en recherche .
Applications De Recherche Scientifique
Tris(4-chlorophenyl)sulfanium naphthalene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Tris(4-chlorophenyl)sulfanium naphthalene-2-sulfonate involves its interaction with molecular targets through its sulfanium ion. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Composés similaires
Tris(4-chlorophényl)phosphine : Structure similaire, mais contient un groupe phosphine au lieu d'un ion sulfanium.
Acide naphtalène-2-sulfonique : Contient le groupe naphtalène-2-sulfonate, mais est dépourvu de la partie tris(4-chlorophényl)sulfanium.
Propriétés
Numéro CAS |
709037-31-0 |
|---|---|
Formule moléculaire |
C28H19Cl3O3S2 |
Poids moléculaire |
573.9 g/mol |
Nom IUPAC |
naphthalene-2-sulfonate;tris(4-chlorophenyl)sulfanium |
InChI |
InChI=1S/C18H12Cl3S.C10H8O3S/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-12H;1-7H,(H,11,12,13)/q+1;/p-1 |
Clé InChI |
BDYOXSDZJOGFBW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)


![2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B12536572.png)

![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)

![2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-](/img/structure/B12536595.png)

![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)
